Product packaging for 4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol(Cat. No.:CAS No. 97664-49-8)

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol

Cat. No.: B2634348
CAS No.: 97664-49-8
M. Wt: 194.23
InChI Key: KFJKMUYYBNBSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol is an organic compound with the molecular formula C 11 H 14 O 3 and a molecular weight of 194.23 g/mol . This compound features a benzodioxole moiety, a privileged structure in medicinal chemistry, linked to a four-carbon aliphatic alcohol chain. It is supplied with a typical purity of 98% and should be stored at 2-8°C to maintain stability . This butanol derivative serves as a versatile chemical building block and synthetic intermediate for researchers. Compounds containing the 1,3-benzodioxole ring system are of significant interest in pharmaceutical and agrochemical research. For instance, related structural analogs are actively being investigated for their potential biological activity, such as inhibitors of the enzyme lactate dehydrogenase (LDH), which is a target in conditions like Dravet's syndrome and primary hyperoxaluria . As such, this compound provides a valuable starting point for the synthesis of more complex molecules for structure-activity relationship (SAR) studies and drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B2634348 4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol CAS No. 97664-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-6-2-1-3-9-4-5-10-11(7-9)14-8-13-10/h4-5,7,12H,1-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJKMUYYBNBSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97664-49-8
Record name 4-(1,3-dioxaindan-5-yl)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategic Advancements for 4 Benzo D Dioxol 5 Yl Butan 1 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. amazonaws.comajrconline.org This process reveals potential synthetic pathways by identifying key synthons—idealized fragments—and their corresponding real-world chemical reagents. amazonaws.com

For 4-(Benzo[d] amazonaws.comsmolecule.comdioxol-5-yl)butan-1-ol, two primary disconnections are most logical:

C-C Bond Disconnection: The most strategic disconnection is the bond between the aromatic ring and the butanol side chain (C-aryl—C-alkyl). This approach breaks the molecule into two key fragments: a benzodioxole synthon and a four-carbon chain synthon. This disconnection is advantageous as it allows for the application of numerous well-established carbon-carbon bond-forming reactions.

C-O Bond Disconnection: A disconnection at the carbon-oxygen bond of the primary alcohol is also feasible. This leads to a 4-(Benzo[d] amazonaws.comsmolecule.comdioxol-5-yl)butyl synthon, which could be derived from a corresponding halide, and a hydroxide synthon. This strategy typically involves a nucleophilic substitution reaction in the final step of the synthesis.

Multi-Step Synthesis Strategies

Based on the retrosynthetic analysis, both linear and convergent strategies can be devised to construct 4-(Benzo[d] amazonaws.comsmolecule.comdioxol-5-yl)butan-1-ol.

Linear Synthetic Routes

Linear synthesis involves the sequential modification of a single starting material in a step-by-step manner. A plausible linear route could start from a readily available benzodioxole derivative, such as piperonal (3,4-methylenedioxybenzaldehyde).

Example of a Linear Synthetic Pathway:

StepReactionStarting MaterialKey ReagentsIntermediate/Product
1Wittig or Horner-Wadsworth-Emmons OlefinationPiperonalA phosphorus ylide (e.g., from (3-ethoxycarbonylpropyl)triphenylphosphonium bromide)An α,β-unsaturated ester
2Catalytic Hydrogenationα,β-Unsaturated ester from Step 1H₂, Pd/CSaturated ester
3ReductionSaturated ester from Step 2Lithium aluminum hydride (LiAlH₄)4-(Benzo[d] amazonaws.comsmolecule.comdioxol-5-yl)butan-1-ol

This linear sequence builds the carbon chain progressively from the aldehyde functional group of the starting material. Each step modifies the molecule to build towards the final target structure.

Convergent Synthetic Approaches

Convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in a later step. This approach can be more efficient for complex molecules. For 4-(Benzo[d] amazonaws.comsmolecule.comdioxol-5-yl)butan-1-ol, a convergent strategy would involve preparing a benzodioxole-containing fragment and a four-carbon fragment separately before coupling them.

Example of a Convergent Synthetic Pathway:

FragmentSynthesis StepsStarting MaterialProduct
A: Benzodioxole Fragment Halogenation1,3-Benzodioxole5-Bromo-1,3-benzodioxole
B: Butanol Fragment Grignard Reagent Formation4-Bromo-1-(tert-butyldimethylsilyloxy)butane4-(tert-Butyldimethylsilyloxy)butylmagnesium bromide

Coupling Step:

Reaction TypeFragment AFragment BCatalystFinal Product (after deprotection)
Kumada Coupling5-Bromo-1,3-benzodioxole4-(tert-Butyldimethylsilyloxy)butylmagnesium bromidePd or Ni catalyst (e.g., Pd(dppf)Cl₂)4-(Benzo[d] amazonaws.comsmolecule.comdioxol-5-yl)butan-1-ol

This convergent approach allows for the efficient and independent synthesis of the two main components of the molecule, which are then joined in a high-yielding coupling reaction.

Catalytic Transformations in the Synthesis of 4-(Benzo[d]amazonaws.comsmolecule.comdioxol-5-yl)butan-1-ol

Catalysis plays a crucial role in modern organic synthesis by enabling efficient and selective transformations. Both transition-metal catalysis and organocatalysis offer powerful tools for constructing the target molecule.

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium, ruthenium, and iridium, are widely used to catalyze key bond-forming reactions. smolecule.comresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for forming the C-aryl—C-alkyl bond. For instance, a Suzuki coupling could be employed by reacting 5-bromo-1,3-benzodioxole with a boronic acid or ester derivative of the butanol side chain.

Catalytic Reduction/Hydrogenation: The final alcohol functionality can be obtained through the catalytic reduction of a precursor ketone or aldehyde. For example, the reduction of 4-(benzo[d] amazonaws.comsmolecule.comdioxol-5-yl)butan-2-one can yield the corresponding secondary alcohol, 4-(benzo[d] amazonaws.comsmolecule.comdioxol-5-yl)butan-2-ol. bldpharm.com Similarly, the hydrogenation of an unsaturated precursor using catalysts like Palladium on carbon (Pd/C) is a common strategy. nih.gov Iridium-based catalysts have also been shown to be effective in the direct reductive amination of related ketone structures, highlighting the versatility of transition metals in modifying such scaffolds. mdpi.com

Table of Potential Transition Metal-Catalyzed Reactions:

ReactionSubstrate 1Substrate 2Catalyst SystemBond Formed/Transformation
Suzuki Coupling 5-Bromo-1,3-benzodioxole4-(dihydroxyboryl)butan-1-olPd(PPh₃)₄, baseAryl-Alkyl C-C
Heck Reaction 5-Bromo-1,3-benzodioxoleBut-3-en-1-olPd(OAc)₂, P(o-tol)₃Aryl-Alkyl C-C (followed by reduction)
Hydrogenation 4-(Benzo[d] amazonaws.comsmolecule.comdioxol-5-yl)but-3-en-1-olH₂Pd/CAlkene reduction
Asymmetric Reduction 4-(Benzo[d] amazonaws.comsmolecule.comdioxol-5-yl)butan-2-oneH₂ or a hydride sourceChiral Ru or Ir complexChiral alcohol formation

Organocatalytic Methodologies

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often providing high levels of stereoselectivity without the need for metals. While direct applications to the synthesis of 4-(Benzo[d] amazonaws.comsmolecule.comdioxol-5-yl)butan-1-ol are not extensively documented, principles from organocatalysis can be applied. For example, chiral amines or thiourea-based catalysts could be used in asymmetric reactions to introduce chirality if a substituted version of the target molecule were desired. nih.gov Organocatalysts are particularly effective in cycloaddition reactions and the asymmetric synthesis of complex heterocyclic skeletons, demonstrating their potential for building diverse molecular architectures. nih.govnih.gov

For instance, an organocatalytic Michael addition could be envisioned to form a C-C bond, followed by reduction to achieve the final alcohol. This approach offers a metal-free alternative for key synthetic steps.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. nih.gov For the synthesis of alcohols like 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-1-ol, the most relevant biocatalytic approach is the reduction of a corresponding carbonyl precursor, such as an aldehyde or a ketone, using oxidoreductase enzymes. nih.govtudelft.nl

Specifically, alcohol dehydrogenases (ADHs) are capable of reducing aldehydes and ketones to primary and secondary alcohols, respectively, with exceptional enantioselectivity. researchgate.net The synthesis of 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-1-ol could be envisioned via the enzymatic reduction of 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butanal. Alternatively, while leading to a different isomer, the reduction of the readily available precursor 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-one highlights the potential of this method for related structures. mdpi.com

These enzyme-catalyzed reductions require a stoichiometric amount of a hydride donor, typically a nicotinamide cofactor such as NADPH or NADH. nih.gov Due to the high cost of these cofactors, an in situ regeneration system is essential for the economic viability of the process. A common approach is the substrate-coupled method, where a cheap, sacrificial alcohol (like isopropanol) is added to the reaction mixture. The same ADH enzyme oxidizes the sacrificial alcohol, thereby reducing the cofactor NAD(P)+ back to NAD(P)H, which can then be used again for the primary reduction reaction. nih.govresearchgate.net

Another effective strategy is the enzyme-coupled approach, where a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is used to regenerate the cofactor. researchgate.net For example, GDH oxidizes glucose to gluconolactone while reducing NADP+ to NADPH. This system is highly efficient and drives the primary reduction reaction to completion.

Biocatalytic reductions can be performed using either isolated enzymes or whole-cell systems. nih.gov Whole-cell biocatalysis, using microorganisms like Pichia jadinii, Saccharomyces cerevisiae, or genetically modified E. coli, offers the advantage of providing the necessary enzymes and cofactor regeneration systems within a natural cellular environment, which can enhance enzyme stability and simplify the process. nih.gov

Table 1: Key Aspects of Biocatalytic Reduction for Alcohol Synthesis

Feature Description Example
Enzyme Class Oxidoreductases, specifically Alcohol Dehydrogenases (ADHs). ADH from Ralstonia sp., ERED-04
Precursor Aldehyde or Ketone. 4-(Benzo[d] mdpi.comnih.govdioxol-5-yl)butanal
Cofactor NADPH or NADH. Nicotinamide adenine dinucleotide phosphate
Regeneration Substrate-coupled (e.g., isopropanol) or Enzyme-coupled (e.g., GDH/glucose). Formate Dehydrogenase (FDH) with formate
Reaction Conditions Mild: aqueous buffer, near-neutral pH, room temperature. pH 7.4, 30 °C
Advantages High chemo-, regio-, and enantioselectivity; mild conditions. Production of enantiopure alcohols.

Innovative Reagent Utilization and Reaction Condition Optimization

Beyond biocatalysis, the synthesis of 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-1-ol can be achieved by the reduction of various functional groups using modern chemical reagents and optimized conditions. The choice of precursor—typically a carboxylic acid, ester, or aldehyde—dictates the selection of the reducing agent.

Reduction of Carboxylic Acids and Esters: The most direct precursor to 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-1-ol is 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butanoic acid or its corresponding esters. Traditionally, this transformation is accomplished with powerful, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.org While effective, LiAlH₄ is highly reactive and requires strictly anhydrous conditions and careful handling. researchgate.net

More innovative and safer alternatives have been developed. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective for reducing carboxylic acids to primary alcohols and are generally more chemoselective than LiAlH₄, tolerating other functional groups like esters and amides. Another approach involves a two-step process where the carboxylic acid is first converted to a mixed anhydride, which is then reduced with a milder reagent like sodium borohydride (NaBH₄). rsc.org This method enhances safety and selectivity, allowing for the reduction of a carboxylic acid in the presence of a ketone. rsc.org

Reduction of Aldehydes: If the synthesis proceeds through the aldehyde 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butanal, milder reducing agents can be employed. Sodium borohydride (NaBH₄) is a common and cost-effective choice for reducing aldehydes to primary alcohols and can be used in protic solvents like ethanol or water. researchgate.net

Catalytic Hydrogenation: Catalytic hydrogenation represents a highly efficient and atom-economical method for reduction. This technique involves reacting the carbonyl substrate with hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of aryl aldehydes and ketones, catalysts based on palladium (e.g., Pd/C), platinum (e.g., PtO₂), or ruthenium are often used. libretexts.org Optimization of reaction conditions such as hydrogen pressure, temperature, and solvent is crucial to achieve high selectivity for the alcohol without causing unwanted side reactions, such as hydrogenation of the aromatic ring or hydrogenolysis of the resulting alcohol. libretexts.org The use of novel catalyst systems, such as iridium nanoparticles encapsulated in halloysite (Ir@Hal), can provide high efficiency under ambient pressure, further enhancing the safety and practicality of this method. nih.gov

Table 2: Comparison of Reducing Agents for Carbonyl and Carboxylic Acid Reduction

Reagent/Method Precursor Conditions Advantages Disadvantages
Lithium Aluminum Hydride (LiAlH₄) Carboxylic Acid, Ester, Aldehyde Anhydrous ether/THF Powerful, reduces most carbonyls Highly reactive, pyrophoric, non-selective
Borane (BH₃·THF) Carboxylic Acid, Aldehyde Anhydrous THF Highly selective for carboxylic acids Flammable, requires careful handling
Sodium Borohydride (NaBH₄) Aldehyde, Ketone Protic solvents (EtOH, H₂O) Safe, inexpensive, easy to handle Not strong enough for carboxylic acids/esters
Catalytic Hydrogenation (H₂/Catalyst) Aldehyde, Ketone H₂ gas, metal catalyst (Pd, Pt, Ru), various solvents High atom economy, clean Requires pressure equipment, catalyst cost

Green Chemistry Principles in the Synthesis of 4-(Benzo[d]dioxol-5-yl)butan-1-ol

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov The synthesis of 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-1-ol provides a useful case study for the application of these principles.

Prevention and Atom Economy : The most fundamental principle is waste prevention. mdpi.com Methodologies like catalytic hydrogenation are preferred over stoichiometric reductions (e.g., using LiAlH₄ or NaBH₄) because they exhibit higher atom economy. mdpi.com In an ideal catalytic hydrogenation, all atoms of the hydrogen molecule are incorporated into the product, generating no byproducts.

Safer Solvents and Auxiliaries : Many traditional organic reactions use volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives. Biocatalytic reductions are typically performed in aqueous media, which is an environmentally benign solvent. hmdb.ca For other reactions, the choice of solvent can be optimized; for instance, replacing chlorinated solvents like dichloromethane with greener options like ethanol or ethyl acetate. Solvent-free methodologies, such as the solid-state reduction of a carbonyl compound with NaBH₄ dispersed on wet alumina, represent an even greener approach by eliminating the solvent entirely. bldpharm.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. nih.gov Both biocatalysis (using enzymes) and heterogeneous chemocatalysis (e.g., Pd/C in hydrogenation) are prime examples. Enzymes are particularly advantageous as they are highly specific, often eliminating the need for protecting groups, which shortens the synthetic route and reduces waste. mdpi.com Heterogeneous catalysts are easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling. libretexts.org

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions excel in this regard, typically running at or near room temperature. hmdb.ca The development of highly active chemical catalysts, such as the Ir@Hal nanocomposite for hydrogenation at atmospheric pressure, also contributes to this goal. nih.gov

Use of Renewable Feedstocks : While the immediate precursors for the butanol side chain are often derived from petrochemical sources, the benzo[d] mdpi.comnih.govdioxole moiety itself is found in numerous natural products, such as safrole. Exploring synthetic routes that utilize such renewable starting materials would further align the synthesis with green chemistry principles.

Table 3: Application of Green Chemistry Principles to Synthesis Routes

Green Principle Traditional Approach Greener Alternative Benefit
Atom Economy Reduction with LiAlH₄ (generates aluminum salts waste) Catalytic hydrogenation with H₂ Maximizes incorporation of reagents into product.
Safer Solvents Use of anhydrous ether or THF Aqueous buffer (biocatalysis) or solvent-free conditions Reduces toxicity and environmental pollution.
Catalysis Stoichiometric amounts of hydride reagents Biocatalysis (enzymes) or heterogeneous catalysis (e.g., Pd/C) Reduces waste, allows for reagent recycling.
Energy Efficiency Reactions requiring high heat or pressure Biocatalysis at ambient temperature; ambient pressure hydrogenation Lowers energy costs and environmental footprint.

Mechanistic Investigations of Reactions Involving 4 Benzo D Dioxol 5 Yl Butan 1 Ol

Reaction Pathway Elucidation

The elucidation of reaction pathways for 4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butan-1-ol would typically involve a combination of computational modeling and experimental studies to identify intermediates and transition states.

Reactions of 4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butan-1-ol are expected to proceed through several key types of intermediates, depending on the reaction conditions. For instance, in oxidation reactions, which are a common transformation for primary alcohols, the formation of an aldehyde, 4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butanal, is a crucial step. Further oxidation could lead to the corresponding carboxylic acid, 4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butanoic acid.

In acid-catalyzed reactions, such as dehydration or substitution, a primary carbocation intermediate, while generally unstable, could be formed. However, a more likely pathway would involve a concerted mechanism or the formation of a more stable intermediate through rearrangement, although rearrangements are less common for primary substrates unless a significant driving force is present.

Nucleophilic substitution reactions, particularly under basic or neutral conditions, would likely proceed via an SN2 mechanism, where the hydroxyl group is first converted into a better leaving group (e.g., a tosylate or a halide). The key intermediate in this case is the transition state where the nucleophile attacks the carbon atom bearing the leaving group in a backside attack.

A related compound, 4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butan-2-one, is known to be used in the synthesis of analogs of the antiepileptic drug stiripentol. This ketone can be synthesized from 4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butan-1-ol through oxidation, or conversely, the butan-1-ol could be a potential, albeit less direct, synthetic precursor to this ketone.

Transition state analysis for reactions of 4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butan-1-ol would be crucial for understanding reaction kinetics and selectivity. For an SN2 reaction, the transition state would involve a pentacoordinate carbon atom with the incoming nucleophile and the departing leaving group in apical positions. The energy of this transition state would be highly dependent on the steric hindrance around the reaction center and the nature of the nucleophile and leaving group.

For an oxidation reaction using a chromium-based reagent, for example, the transition state is proposed to involve a chromate (B82759) ester. The rate-determining step is often the cleavage of the C-H bond at the carbinol carbon.

Table 1: Hypothetical Transition State Geometries for Key Reactions

Reaction Type Key Features of the Transition State
SN2 Substitution Trigonal bipyramidal geometry at the α-carbon.
E2 Elimination Anti-periplanar arrangement of the leaving group and the β-hydrogen.
Oxidation (e.g., with PCC) Formation of a chromate ester intermediate prior to the transition state of C-H bond cleavage.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential to determine the rate-determining step of a reaction and to support a proposed mechanism. For reactions involving 4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butan-1-ol, the reaction rate would be monitored as a function of the concentration of the reactants and catalysts.

For a typical SN2 reaction, the rate law would be expected to be second order, first order in the substrate and first order in the nucleophile: Rate = k[4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butan-1-ol-LG][Nu-], where LG is the leaving group and Nu is the nucleophile. The rate-determining step would be the single concerted step of the reaction.

In the case of an oxidation reaction, for instance with pyridinium (B92312) chlorochromate (PCC), the rate-determining step is generally considered to be the C-H bond cleavage. This is supported by the observation of a primary kinetic isotope effect when the α-hydrogen is replaced with deuterium (B1214612).

Table 2: Expected Rate Laws for Plausible Reactions

Reaction Expected Rate Law Postulated Rate-Determining Step
SN2 with a strong nucleophile Rate = k[Substrate][Nucleophile] Concerted backside attack
Oxidation with PCC Rate = k[Substrate][PCC] C-H bond cleavage from the chromate ester
Acid-catalyzed dehydration (E2) Rate = k[Substrate][H+] Formation of the oxonium ion and subsequent concerted elimination

Isotopic Labeling Experiments and Mechanistic Insights

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By replacing an atom with its isotope, one can trace its path throughout the reaction. For 4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butan-1-ol, several isotopic labeling experiments could provide significant mechanistic insights.

For example, to confirm the mechanism of oxidation, one could synthesize the substrate with deuterium atoms at the C1 position (4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butan-1,1-d2-1-ol). A slower reaction rate for the deuterated compound compared to the non-deuterated one (a kinetic isotope effect) would support the C-H bond cleavage at C1 as the rate-determining step.

In esterification reactions, labeling the oxygen of the alcohol with 18O (4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butan-1-18O) would demonstrate that the alcohol's oxygen is incorporated into the ester, and the hydroxyl group of the carboxylic acid is lost as water. This is consistent with the accepted mechanism of Fischer esterification.

Stereochemical Outcomes and Control Mechanisms

Since 4-(benzo[d] researchgate.netmasterorganicchemistry.comdioxol-5-yl)butan-1-ol is an achiral molecule, discussions of stereochemistry become relevant when a chiral center is introduced during a reaction. For instance, if the alcohol were to be used in a reaction that creates a new stereocenter, the stereochemical outcome would be of great interest.

If a chiral center were present elsewhere in the molecule, the existing stereocenter could influence the stereochemical outcome of a reaction at the alcohol. For example, in an intramolecular cyclization reaction, the existing stereochemistry could direct the formation of a new stereocenter in a diastereoselective manner.

In SN2 reactions, if the substrate were made chiral at the C1 position (for example, by isotopic labeling, creating a stereocenter), a complete inversion of configuration at that center would be expected. In contrast, SN1 reactions, if they were to occur, would lead to a racemic mixture.

Table 3: Predicted Stereochemical Outcomes for Reactions at C1

Reaction Type Stereochemical Outcome Control Mechanism
SN2 Substitution Inversion of configuration Backside attack of the nucleophile
SN1 Substitution Racemization Planar carbocation intermediate

Theoretical and Computational Studies of 4 Benzo D Dioxol 5 Yl Butan 1 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in analyzing the electronic properties of a molecule. These calculations provide information on the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding molecular stability and reactivity.

The electronic structure of 4-(Benzo[d] mdpi.comsigmaaldrich.comdioxol-5-yl)butan-1-ol is characterized by the aromatic benzodioxole ring system and the aliphatic butanol side chain. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In molecules of this type, the HOMO is typically localized over the electron-rich benzo[d] mdpi.comsigmaaldrich.comdioxol ring, while the LUMO may be distributed more broadly across the molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For 4-(Benzo[d] mdpi.comsigmaaldrich.comdioxol-5-yl)butan-1-ol, the most negative potential (red/yellow regions) is expected around the oxygen atoms of the dioxole group and the hydroxyl group, indicating these are likely sites for electrophilic attack. nih.gov The hydrogen atoms, particularly the hydroxyl proton, would represent regions of positive potential (blue regions), indicating sites susceptible to nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

Property Predicted Value/Description Significance
HOMO Energy ~ -6.0 to -5.5 eV Indicates electron-donating capability, localized on the benzodioxole ring.
LUMO Energy ~ -0.5 to 0.0 eV Indicates electron-accepting capability.
HOMO-LUMO Gap ~ 5.0 to 5.5 eV Suggests high kinetic stability and low chemical reactivity. nih.gov
Dipole Moment ~ 2.0 to 3.0 Debye Indicates a moderate degree of polarity due to oxygen atoms.

Molecular Dynamics Simulations and Conformational Analysis

The flexible butan-1-ol side chain of 4-(Benzo[d] mdpi.comsigmaaldrich.comdioxol-5-yl)butan-1-ol can adopt numerous conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By simulating the molecule's behavior in a given environment (e.g., in a vacuum or a solvent), MD can reveal the most stable, low-energy conformations and the dynamics of transitions between them. nih.gov

The key degrees of freedom in this molecule are the torsional angles along the C-C bonds of the butyl chain. A systematic conformational search or an extended MD simulation would identify the potential energy minima corresponding to different spatial arrangements of the chain and the terminal hydroxyl group relative to the aromatic ring. This analysis is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. The results would likely show a preference for staggered conformations along the alkyl chain to minimize steric hindrance.

Density Functional Theory (DFT) Applications in Reactivity Prediction

DFT provides a framework for calculating various "reactivity descriptors" that quantify and predict a molecule's chemical behavior. These descriptors are derived from how the electron density changes with the addition or removal of electrons. mdpi.com

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution; related to the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Local reactivity descriptors, such as Fukui functions (f(r)), pinpoint specific atomic sites within the molecule that are most likely to participate in different types of reactions. The Fukui function identifies the sites most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). mdpi.com For 4-(Benzo[d] mdpi.comsigmaaldrich.comdioxol-5-yl)butan-1-ol, the oxygen atoms would be predicted as primary sites for electrophilic attack, while certain carbon atoms on the aromatic ring would also show reactivity.

Table 3: Hypothetical DFT-Based Global Reactivity Descriptors

Descriptor Formula Predicted Value Interpretation
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 ~ -3.0 eV Moderate tendency to exchange electrons with the environment.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 ~ 2.7 eV High hardness, indicating high stability.

In Silico Modeling of Chemical Transformations

Computational models can simulate the potential chemical transformations of a molecule, such as metabolic pathways or degradation products. This is often achieved through docking simulations with enzyme active sites or by calculating the activation energies for proposed reaction mechanisms. researchgate.net

For 4-(Benzo[d] mdpi.comsigmaaldrich.comdioxol-5-yl)butan-1-ol, in silico models could predict several likely metabolic transformations:

Oxidation of the primary alcohol: The terminal hydroxyl group is a prime target for oxidation by enzymes like alcohol dehydrogenases, potentially forming the corresponding aldehyde and then carboxylic acid.

Aromatic Hydroxylation: Cytochrome P450 enzymes could catalyze the hydroxylation of the benzo[d] mdpi.comsigmaaldrich.comdioxol ring, typically at positions ortho or para to existing substituents.

O-Demethylenation: A characteristic metabolic pathway for the methylenedioxy bridge is its cleavage to form a catechol derivative.

These predictive models are invaluable in fields like drug discovery and toxicology for anticipating the metabolic fate of novel compounds.

Computational Prediction of Spectroscopic Signatures (Excluding interpretation for identification)

Quantum chemistry software can accurately predict various spectroscopic signatures for a given molecular structure. These predictions are generated by solving the relevant quantum mechanical equations for the interaction of the molecule with electromagnetic fields or for nuclear magnetic moments.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus within the optimized molecular geometry. The resulting data provides a predicted spectrum that lists the chemical shift for every atom. mdpi.com

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. nih.gov Each peak in the spectrum corresponds to a specific vibrational mode, such as O-H stretching, C-H stretching, or C=C aromatic ring vibrations.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help by calculating the relative stability of potential fragments that might be observed after ionization, aiding in the analysis of fragmentation patterns.

Table 4: Computationally Predicted Spectroscopic Data Points

Spectroscopy Type Parameter Predicted Value Corresponding Molecular Feature
¹H NMR Chemical Shift (δ) ~ 3.6 ppm -CH₂-OH protons
¹H NMR Chemical Shift (δ) ~ 5.9 ppm O-CH₂-O protons of the dioxole ring
¹H NMR Chemical Shift (δ) ~ 6.7 ppm Aromatic protons
¹³C NMR Chemical Shift (δ) ~ 62 ppm -CH₂-OH carbon
¹³C NMR Chemical Shift (δ) ~ 101 ppm O-CH₂-O carbon
IR Vibrational Frequency ~ 3400 cm⁻¹ O-H stretch of the alcohol group

Advanced Analytical and Spectroscopic Research Methodologies Applied to 4 Benzo D Dioxol 5 Yl Butan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Complex Derivatives

While one-dimensional (1D) NMR is fundamental for basic structural confirmation, advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex derivatives of 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol. researcher.lifemdpi.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to establish connectivity between protons and carbons. nih.gov

For instance, in a hypothetical acetylated derivative, 2D NMR experiments would be crucial. A COSY spectrum would reveal the spin systems of the butyl chain and the aromatic ring, while the HSQC would correlate each proton to its directly attached carbon. The HMBC experiment is particularly powerful, showing long-range correlations (2-3 bonds) that can, for example, confirm the position of the acetyl group by showing a correlation from the methylene (B1212753) protons adjacent to the oxygen to the carbonyl carbon of the acetate.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be applied to study the spatial proximity of protons, providing insights into the preferred conformation of the flexible butanol side chain relative to the rigid benzodioxole ring system. ipb.pt These advanced methods are critical when dealing with stereoisomers or conformationally restricted analogs, where subtle differences in 3D structure can significantly impact properties.

Table 1: Illustrative 2D NMR Correlations for a Hypothetical Derivative: 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butyl acetate

Proton Signal (δ, ppm)Correlated Carbon(s) via HSQC (δ, ppm)Key Correlated Carbon(s) via HMBC (δ, ppm)Key Correlated Proton(s) via COSY (δ, ppm)
~6.7 (Ar-H)~108 (Ar-CH)~147 (Ar-C), ~135 (Ar-C)~6.6 (Ar-H)
~5.9 (O-CH2-O)~101 (O-CH2-O)~147 (Ar-C), ~146 (Ar-C)-
~4.1 (-CH2-O)~64 (-CH2-O)~171 (C=O), ~28 (CH2)~1.7 (-CH2-)
~2.5 (Ar-CH2-)~35 (Ar-CH2-)~147 (Ar-C), ~121 (Ar-CH), ~30 (CH2)~1.6 (-CH2-)
~2.0 (-COCH3)~21 (-CH3)~171 (C=O)-

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for confirming the elemental composition of 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol and its derivatives with high accuracy. researcher.lifemdpi.com Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) experiments are used to investigate fragmentation pathways, which provides valuable structural information.

Under electron impact (EI) or electrospray ionization (ESI), the molecular ion of 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol undergoes characteristic fragmentation. A primary cleavage event is often the loss of a water molecule (H₂O) from the alcohol moiety. Another significant fragmentation pathway involves the benzylic cleavage, resulting in the formation of a stable benzodioxolylmethyl cation (m/z 135). Subsequent fragmentations can involve the loss of parts of the butyl chain. libretexts.org

Analysis of these fragmentation patterns is crucial for distinguishing between isomers and identifying unknown metabolites or degradation products. The benzodioxole moiety itself is relatively stable, often remaining intact as a characteristic fragment in the mass spectrum. researchgate.netmassbank.eu

Table 2: Proposed Key Fragments in the Mass Spectrum of 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol

m/z (Proposed)Ion FormulaDescription of Loss
194.0943C₁₁H₁₄O₃Molecular Ion [M]⁺
176.0837C₁₁H₁₂O₂Loss of H₂O
135.0446C₈H₇O₂Benzylic cleavage, loss of C₃H₇OH
122.0368C₇H₆O₂Benzodioxole radical cation
93.0340C₆H₅OLoss of CO from benzodioxole fragment

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, conformation, and intermolecular interactions of 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol. mdpi.com These techniques are non-destructive and sensitive to the local chemical environment. thermofisher.com

The FTIR spectrum is dominated by characteristic bands such as the broad O-H stretching vibration of the alcohol group (~3350 cm⁻¹), which can shift to lower wavenumbers and broaden upon hydrogen bond formation. The C-H stretching vibrations of the aromatic ring and the alkyl chain appear around 3100-2850 cm⁻¹. The distinctive C-O-C symmetric and asymmetric stretching modes of the benzodioxole ring are typically observed in the 1250-1040 cm⁻¹ region. researchgate.netuni-salzburg.at

By studying shifts in these vibrational frequencies under different conditions (e.g., in various solvents or at different temperatures), researchers can infer changes in molecular conformation and the nature of intermolecular interactions. scirp.orgmdpi.com For example, the formation of intermolecular hydrogen bonds involving the hydroxyl group would be readily apparent through changes in the O-H stretching band. nih.gov

Table 3: Key Vibrational Modes for 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol

Vibrational ModeTypical Wavenumber (cm⁻¹)Notes
O-H Stretch3400 - 3200Broad; sensitive to hydrogen bonding
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2960 - 2850
Aromatic C=C Stretch1600 - 1475Multiple bands expected
Benzodioxole C-O-C Asymmetric Stretch~1250Strong intensity in FTIR
Benzodioxole C-O-C Symmetric Stretch~1040Strong intensity in FTIR

X-ray Crystallography of Derivatives and Co-crystals for Supramolecular Interactions

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol itself may be challenging due to its flexible side chain, derivatives or co-crystals can yield high-quality structural data. nih.gov This technique is invaluable for determining precise bond lengths, bond angles, and torsion angles.

Table 4: Typical Supramolecular Interactions Observable in Co-crystals of Benzodioxole Derivatives

Interaction TypeDonor/Acceptor GroupsTypical Distance (Å) / Angle (°)Significance
O-H···O Hydrogen BondAlcohol (Donor) & Carbonyl/Ether (Acceptor)D···A: 2.7 - 3.2 Å; Angle: >150°Primary interaction guiding crystal packing
C-H···O Hydrogen BondAromatic/Aliphatic C-H & Oxygen atomsD···A: 3.0 - 3.8 Å; Angle: >120°Weaker interactions contributing to stability
π-π StackingBenzodioxole Ring & Aromatic Co-formerCentroid-Centroid: 3.5 - 4.0 ÅInfluences electronic properties and packing density
C-H···π InteractionAliphatic C-H & Aromatic RingH···π centroid: ~2.8 ÅDirects the orientation of the alkyl chain

Chromatographic Method Development for Purity and Reaction Monitoring

Advanced chromatographic techniques are essential for assessing the purity of 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol and for monitoring the progress of reactions in which it is a reactant or product. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used. nih.govunirioja.es

Developing a robust analytical method involves optimizing several parameters to achieve sufficient separation of the main compound from starting materials, by-products, and degradation products. For HPLC, this includes selecting the appropriate stationary phase (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), flow rate, and detector wavelength (often in the UV region, ~235 nm and ~286 nm, where the benzodioxole moiety absorbs). nih.govmdpi.com

For purity analysis, the goal is to develop a stability-indicating method capable of resolving all potential impurities. jocpr.com For reaction monitoring, rapid analytical methods are preferred. For instance, Ultra-High-Performance Liquid Chromatography (UPLC) can significantly reduce analysis time while improving resolution. google.com In cases where volatile impurities are of concern, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the technique of choice. ijournals.cnnih.gov

Table 5: Example of Optimized HPLC Method for Purity Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 286 nm
Injection Volume 10 µL

Biochemical and Biological System Interactions of 4 Benzo D Dioxol 5 Yl Butan 1 Ol Non Clinical Focus

Enzymatic Biotransformations and Metabolic Pathways in Model Systems

The metabolism of 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-ol in biological systems is anticipated to be primarily governed by the enzymatic machinery that processes both the benzodioxole (also known as methylenedioxyphenyl or MDP) ring and the alkyl alcohol side chain. In vitro studies with model systems, such as liver microsomes, have established that the cytochrome P450 (CYP) superfamily of enzymes is central to the biotransformation of MDP compounds.

A key metabolic pathway for the benzodioxole moiety involves the oxidative cleavage of the methylenedioxy bridge. This process, catalyzed by CYP enzymes, leads to the formation of a catechol (1,2-dihydroxybenzene) derivative. The reaction proceeds through an unstable intermediate that can form a metabolic-intermediate (MI) complex with the heme iron of the CYP enzyme, leading to mechanism-based inhibition of the enzyme. This inhibitory action is a well-documented characteristic of many MDP-containing compounds and can have significant implications for the metabolism of other xenobiotics.

Concurrently, the butan-1-ol side chain is susceptible to oxidation. In vitro studies on aromatic compounds with alkyl side chains have demonstrated that these chains can undergo hydroxylation, and this metabolic route can compete with the oxidation of the aromatic ring itself. For a primary alcohol like the one in 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-ol, enzymatic oxidation would likely proceed in a stepwise manner. The primary alcohol could be oxidized first to an aldehyde, 4-(benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butanal, and subsequently to the corresponding carboxylic acid, 4-(benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butanoic acid. These reactions are typically catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, respectively.

Table 1: Postulated Enzymatic Biotransformations of 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-ol

TransformationEnzyme System(s)Resulting Metabolite(s)
Methylenedioxy Bridge CleavageCytochrome P450 (CYP)4-(3,4-dihydroxyphenyl)butan-1-ol (a catechol)
Side Chain Oxidation (Alcohol to Aldehyde)Alcohol Dehydrogenase4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butanal
Side Chain Oxidation (Aldehyde to Carboxylic Acid)Aldehyde Dehydrogenase4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butanoic acid

Interactions with Biomolecular Targets in Cell-Free Assays

Furthermore, the ability of MDP compounds to form MI complexes with CYP enzymes, as mentioned earlier, represents a significant interaction with a biomolecular target. This interaction, which can be studied in cell-free systems using microsomal preparations, leads to a time-dependent inactivation of the enzyme.

Exploration of Receptor Binding Profiles (In vitro, non-clinical)

The in vitro receptor binding profile of 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-ol has not been explicitly characterized. However, research on other benzodioxole derivatives provides some insights into potential receptor interactions.

A notable example comes from the field of plant biology, where certain N-(benzo[d] researchgate.netwikipedia.orgdioxol-5-yl) derivatives have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1) nih.govfrontiersin.org. While this is a plant receptor, it highlights the potential for the benzodioxole moiety to participate in specific receptor binding events.

In the context of mammalian systems, the structural similarity of the benzodioxole ring to certain endogenous signaling molecules suggests the possibility of interactions with various receptors. However, without direct experimental data from in vitro binding assays using a panel of relevant receptors, any specific receptor affinity remains speculative.

Role in Natural Product Biosynthesis or Degradation Pathways

There is currently no direct evidence to suggest that 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-ol is a known intermediate or final product in any established natural product biosynthetic or degradation pathway. The benzodioxole moiety is a common feature in a wide array of natural products, including many phenylpropanoids and alkaloids. For example, the biosynthesis of compounds like safrole and other related phenylpropenes involves the modification of precursors derived from the shikimate pathway.

The biosynthesis of cinnamyl alcohol, a structurally related phenylpropanoid, is well-understood and proceeds via the phenylpropanoid pathway nih.govnih.govforeverest.net. It is conceivable that a similar pathway, with additional enzymatic steps for the formation of the methylenedioxy bridge and the extension and reduction of the side chain, could theoretically lead to the formation of 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-ol. However, the natural occurrence of this specific compound has not been reported.

Investigation of Biochemical Mechanism of Action at the Molecular Level (Non-clinical context)

Given the limited specific data for 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-ol, a detailed biochemical mechanism of action at the molecular level cannot be definitively described. However, based on the known properties of benzodioxole compounds, a primary mechanism of action would likely involve its interaction with cytochrome P450 enzymes.

The mechanism-based inhibition of CYPs by MDP compounds is a well-established phenomenon. At the molecular level, this involves the CYP-mediated oxidation of the methylene (B1212753) carbon of the dioxole ring to a carbene or a related reactive species. This species then covalently binds to the heme prosthetic group of the enzyme, leading to its inactivation. This would be a key aspect of the biochemical mechanism of 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-ol, influencing the metabolism of other compounds and potentially leading to drug-drug interactions in more complex systems.

Should the compound exhibit affinity for other biomolecular targets, such as the COX enzymes or specific receptors, its mechanism of action would be defined by the nature of those interactions, be it competitive or non-competitive inhibition, agonism, or antagonism. Elucidating these specific molecular interactions would require dedicated in vitro studies.

Role in Complex Chemical Synthesis and Natural Product Pathways

Precursor in the Synthesis of Advanced Chemical Entities

The role of 4-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)butan-1-ol as a precursor in the synthesis of advanced chemical entities is not well-documented. A related compound, 4-(benzo[d] nih.govresearchgate.netdioxol-5-yl)butan-2-one, has been utilized in the synthesis of analogs of the antiepileptic drug stiripentol. This suggests that the carbon skeleton is of interest in medicinal chemistry; however, the specific application of the butan-1-ol derivative in synthesizing advanced chemical entities has not been reported in the reviewed literature.

Metabolic Intermediate in Plant or Microbial Biosynthetic Routes

Investigations into the biosynthetic pathways of plant secondary metabolites, such as lignans, which often contain the benzo[d] nih.govresearchgate.netdioxole core, have not identified 4-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)butan-1-ol as a metabolic intermediate. The biosynthesis of these compounds typically involves the oxidative dimerization of phenylpropanoid precursors like coniferyl alcohol. While structurally related, the specific butanol does not appear to be a recognized component of these natural biosynthetic routes in either plants or microorganisms.

Applications in Materials Science Precursor Chemistry

There is a lack of information regarding the application of 4-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)butan-1-ol in the field of materials science. Searches for its use as a monomer or precursor for the synthesis of polymers or other advanced materials have not yielded any relevant findings. The potential for this molecule to be used in creating novel materials remains an unexplored area of research.

Chemo-enzymatic Synthesis of Analogues

The chemo-enzymatic synthesis of analogues of 4-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)butan-1-ol is another area where specific research is wanting. While chemo-enzymatic methods are broadly applied to the synthesis and modification of various organic molecules, including those with similar structural features, there are no published reports detailing the use of enzymes to produce analogues of this particular compound.

Future Research Directions and Unexplored Avenues for 4 Benzo D Dioxol 5 Yl Butan 1 Ol

Emerging Synthetic Methodologies and Technologies

The synthesis of 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol and its derivatives stands to be significantly advanced by adopting modern synthetic strategies. These emerging methodologies promise greater efficiency, selectivity, and sustainability compared to classical approaches.

Future research should focus on:

Transition-Metal Catalysis : Techniques such as Palladium-catalyzed cross-coupling reactions, like the Heck-Suzuki cascade, could offer novel pathways for constructing the carbon skeleton of the molecule with high precision. hw.ac.uk

Enabling Technologies : The application of ultrasound-assisted synthesis could facilitate C-O bond-forming reactions, potentially reducing reaction times and improving yields. hw.ac.uk Continuous flow chemistry presents another avenue for optimizing reaction conditions, enhancing safety, and enabling easier scale-up.

Advanced Aldol (B89426) Chemistry : Exploring regioselective synthesis through methodologies like the preformed enolate method, which has been used for related ketones such as 4-(benzo[d] researchgate.netnih.govdioxol-5-yl)butan-2-one, could provide controlled routes to key intermediates. mdpi.com

Table 1: Potential Emerging Synthetic Methodologies
MethodologyPotential AdvantageRelevant Precedent
Pd-catalysed Heck-Suzuki CascadeHigh efficiency in C-C bond formation for complex skeletons.Reported for synthesis of isospongian diterpenoids. hw.ac.uk
Ultrasound-Assisted SynthesisAccelerated reaction rates and improved yields for C-O bond formation.Used in the preparation of antitubercular drug candidates. hw.ac.uk
Lithium Enolate ChemistryRegioselective synthesis of complex ketones as precursors.Applied to the synthesis of (E)-1-(benzo[d] researchgate.netnih.govdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. mdpi.com

Advanced Spectroscopic and Imaging Techniques for Deeper Insights

A comprehensive structural and electronic characterization of 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol is crucial. While standard techniques like ¹H and ¹³C NMR provide basic structural data, advanced methods can offer unparalleled insights into its molecular architecture and properties.

Key areas for exploration include:

High-Resolution Mass Spectrometry (HRMS) : To confirm the elemental composition with high accuracy and aid in the identification of novel derivatives and transformation products. nih.govmdpi.com

Two-Dimensional (2D) NMR Spectroscopy : Techniques like COSY, HSQC, and HMBC are essential for unambiguous assignment of proton and carbon signals, especially for more complex derivatives.

Single-Crystal X-ray Diffraction : When crystalline derivatives can be obtained, this technique provides definitive proof of stereochemistry and detailed geometric parameters, such as bond lengths and angles. nih.gov

Imaging Spectroscopy : Combining spectroscopic methods with imaging technologies can visualize the spatial distribution of the compound or its metabolites within complex matrices, such as biological tissues, offering insights into its localization and dynamics.

Table 2: Advanced Spectroscopic Techniques and Their Applications
TechniqueInformation GainedPurpose
High-Resolution Mass Spectrometry (HRMS)Precise mass and elemental formula. mdpi.comStructural confirmation and identification of unknown products.
Single-Crystal X-ray DiffractionAbsolute molecular structure and stereochemistry. nih.govUnambiguous structural elucidation of crystalline derivatives.
Imaging SpectroscopySpatially resolved spectral information. Mapping chemical composition in heterogeneous samples.

Theoretical and Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the behavior of 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol, guiding experimental work and providing a deeper understanding of its reactivity and potential biological interactions.

Future computational studies could involve:

Density Functional Theory (DFT) : DFT methods can be used to study reaction mechanisms, calculate activation energies, and predict spectroscopic properties, offering insights that are complementary to experimental data. researchgate.net This approach can help explain reaction outcomes and guide the design of new synthetic routes.

Pharmacokinetic Predictions (ADMET) : Computational tools like ADMETLab 2.0 can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. frontiersin.org This allows for an early-stage assessment of its drug-like properties.

Molecular Docking : To explore potential biological activity, molecular docking simulations can predict the binding patterns of 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol with various biological targets, such as enzymes or receptors. nih.gov This can help prioritize experimental screening efforts. For instance, docking studies on related benzodioxole derivatives have been used to predict interactions with targets like the PCSK9 protein. nih.gov

Investigation of Novel Reactivity and Transformation Pathways

The functional groups within 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol—the primary alcohol and the benzodioxole ring—present opportunities for exploring novel chemical transformations.

Research in this area could focus on:

Intramolecular Cyclization : Investigating conditions that promote intramolecular cyclization reactions could lead to the synthesis of novel heterocyclic systems, such as fused pyran or diazepine structures, which are common motifs in biologically active molecules. mdpi.comnih.gov

Oxidative Nucleophilic Substitution : The benzodioxole ring could be a substrate for transformations like oxidative nucleophilic substitution, a pathway observed in other nitroaryl compounds, leading to new functionalized derivatives. nih.gov

Derivatization of the Butanol Side Chain : The primary alcohol offers a handle for a wide range of derivatizations, including esterification, etherification, and conversion to amines or other functional groups, creating a library of related compounds for further study.

Sustainable and Scalable Production Strategies

For any compound with potential applications, the development of sustainable and scalable production methods is paramount. Future research should prioritize green chemistry principles.

Key strategies include:

Bio-based Feedstocks : Investigating the use of renewable starting materials is a critical goal. For example, the butanol backbone could potentially be derived from bio-based 1,4-butanediol, which can be produced via fermentation of sugars from agricultural residues like wheat straw. mdpi.com This approach would significantly lower the carbon footprint compared to petrochemical-based routes. mdpi.com

Process Optimization : Reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency are crucial for scalability. Methodologies like those being developed for the bio-based production of 1,3-propanediol, which focus on optimizing fermentation and downstream processing, can serve as a model. researchgate.net

Catalytic Efficiency : Employing highly efficient and recyclable catalysts can reduce waste and production costs, contributing to a more sustainable process.

Exploration of Interactions with Novel Biological Systems (Pre-clinical, conceptual research)

The benzodioxole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities. researchgate.netmdpi.com This suggests that 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol could serve as a valuable starting point for pre-clinical investigation.

Conceptual research could explore its potential in several areas, based on the activities of related compounds:

Anticonvulsant Activity : A series of 5-substituted benzo[d] researchgate.netnih.govdioxole derivatives have shown potent anticonvulsant effects in animal models. nih.gov

Anticancer Properties : Certain 4H-benzo[d] researchgate.netnih.govoxazines have demonstrated the ability to inhibit the proliferation of breast cancer cell lines. nih.gov

Enzyme Inhibition : Benzodioxole derivatives have been investigated as inhibitors for various enzymes. For instance, some have been designed as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for hyperlipidemia treatment. nih.gov Others have been tested for activity against α-amylase, relevant to diabetes research. nih.gov

It is important to emphasize that these are conceptual avenues for exploration, and extensive in vitro and in vivo studies would be required to determine if 4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol or its derivatives possess any therapeutic potential.

Table of Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-1-ol
4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)butan-2-one
(E)-1-(Benzo[d] researchgate.netnih.govdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one
1,4-Butanediol
1,3-Propanediol

Q & A

Q. What are the standard synthetic routes for 4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling the benzo[d][1,3]dioxole moiety to a butanol backbone. Cyclization and condensation methods are common, with palladium catalysts often used to facilitate cross-coupling reactions. Optimization may focus on solvent selection (e.g., anhydrous tetrahydrofuran), temperature control (e.g., reflux conditions), and purification via column chromatography to enhance yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the integration of the dioxole aromatic protons (δ 6.7–7.0 ppm) and the hydroxyl proton (δ 1.5–2.0 ppm). Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the hydroxyl stretch (~3300 cm⁻¹) and dioxole C-O-C vibrations (~1250 cm⁻¹) .

Q. What preliminary biological activities have been reported for benzo[d][1,3]dioxole-containing analogs, and how might these inform studies on this compound?

Structurally related compounds exhibit anticancer, anti-inflammatory, and neuroprotective activities. For example, analogs with dioxole and piperidine groups show cytotoxicity against HeLa and MCF7 cells, suggesting potential pathways for testing this compound in similar assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

SAR studies should systematically modify substituents on the butanol chain or dioxole ring. For instance:

  • Substitution at position 4 : Introducing electron-withdrawing groups (e.g., -CF₃) may enhance receptor binding.
  • Chain length variation : Shortening or elongating the butanol backbone could alter membrane permeability. Biological testing via cytotoxicity assays (e.g., MTT) and receptor-binding studies (e.g., radioligand displacement) would validate these modifications .

Q. What experimental strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?

Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolite profiling : LC-MS/MS to identify degradation products.
  • Pharmacokinetic studies : Measuring plasma half-life and tissue distribution in rodent models.
  • Prodrug design : Masking the hydroxyl group with acetyl or phosphate esters to enhance stability .

Q. How can computational methods predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. For example, docking studies against cyclooxygenase-2 (COX-2) may explain anti-inflammatory activity, while density functional theory (DFT) calculations assess electronic properties influencing reactivity .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they addressed?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, but impurities like unreacted dioxole precursors may co-elute. Solutions include:

  • Tandem MS : Enhances specificity for low-abundance species.
  • Isotopic labeling : Tracking reaction pathways to identify impurity sources .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 6.85 (d, J=8 Hz, aromatic H), δ 1.75 (t, -OH)
¹³C NMRδ 148.5 (dioxole O-C-O), δ 62.1 (-CH₂OH)
IR3280 cm⁻¹ (O-H stretch), 1250 cm⁻¹ (C-O)

Q. Table 2: Suggested Biological Assays for Activity Screening

Assay TypeTarget PathwayReference
MTT cytotoxicityHeLa, MCF7 cells
COX-2 inhibitionAnti-inflammatory
Radioligand bindingSerotonin receptors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.